MADUROSE
Overview
Description
(2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal is a natural product found in Chlorella vulgaris, Medicago sativa, and Sassafras albidum with data available.
Scientific Research Applications
Solubility and Chemical Interactions
- Solubility in Ethanol-Water Solutions: The solubilities of various saccharides, including (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal and related compounds, in ethanol-water mixtures have been studied. These studies reveal how solubility varies with temperature and ethanol mass fraction, providing insights into their chemical interactions in mixed solvents (Gong et al., 2012).
Chemical Structure and Biological Activity
- C-Glucoside of 4-O-methylgallic Acid: A study on the structure of a compound structurally related to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, namely 4-methoxy-2-[(1S,2R,3S,4S,5R)-3,4,5,6-tetrahydro-3,4,5-trihydroxy-6-(hydroxymethyl)-2H-pyran-2-yl]-alpha-resorcylic acid delta-lactone monohydrate, revealed its biological activities, such as antiasthmatic, antitussive, anti-inflammatory, and antifungal properties (Ye, Sun, & Pan, 2004).
Antioxidant and Cytoprotective Properties
- Antioxidant Agents: Certain molecular combinations of antioxidants that include structural elements similar to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal have been found to exhibit potent antioxidant effects. These compounds have potential therapeutic applications in pathological events involving free radical damage (Manfredini et al., 2000).
Anticancer and Antifungal Activities
- Cytotoxic and Antifungal Constituents: Studies on endophytic fungi metabolites have identified compounds structurally related to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, demonstrating notable anti-fungal and cytotoxic activities against various pathogens and human cancer cell lines (Wu et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Anticancer Nucleosides Intermediate: The synthesis and structural confirmation of an anticancer nucleosides intermediate, which shares structural similarities with (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, has been accomplished. This research contributes to the development of anticancer drugs (Liu et al., 2014).
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-JRTVQGFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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